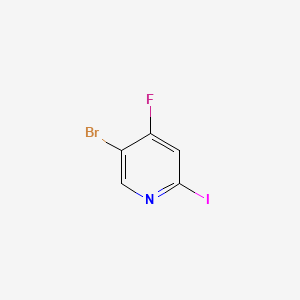

5-Bromo-4-fluoro-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCFBARDJVIUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoro-2-iodopyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar halogenated pyridines to provide a broader context for its potential applications and handling.

Core Chemical Properties

This compound belongs to the class of polysubstituted pyridines, which are pivotal scaffolds in medicinal chemistry.[1] The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring imparts distinct reactivity to each position, making it a highly versatile synthetic building block.

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes data for analogous compounds to provide a comparative reference.

| Property | This compound | 2-Bromo-5-fluoro-4-iodopyridine | 5-Bromo-2-iodopyridine | 5-Bromo-2-fluoropyridine |

| CAS Number | 1260669-95-1[2] | 1061357-89-8[3] | 223463-13-6 | 766-11-0[4] |

| Molecular Formula | C₅H₂BrFIN | C₅H₂BrFIN[3] | C₅H₃BrIN | C₅H₃BrFN[4] |

| Molecular Weight | 301.88 g/mol | 301.88 g/mol [3] | 283.89 g/mol | 175.99 g/mol [4] |

| Appearance | Not specified | Off-White Powder[3] | Solid | Colorless liquid[4] |

| Melting Point | Not specified | Not specified | 113-117 °C | Not applicable |

| Boiling Point | Not specified | 266.8±40.0 °C at 760 mmHg[3] | Not specified | 162-164 °C at 750 mmHg[4] |

| Density | Not specified | Not specified | Not specified | 1.71 g/mL at 25 °C[4] |

| Refractive Index | Not specified | Not specified | Not specified | n20/D 1.5325[4] |

Spectroscopic Data

Synthesis and Reactivity

Polysubstituted pyridines are valuable intermediates in organic synthesis, and their preparation often involves multi-step sequences.[7][8] The synthesis of compounds like this compound typically starts from more readily available pyridine derivatives, followed by a series of halogenation and functional group interconversion reactions.

General Reactivity

The chemical behavior of this compound is dominated by the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for selective functionalization through various cross-coupling reactions. The high reactivity of the C-I bond, followed by the C-Br bond, makes this compound an excellent substrate for sequential, site-selective modifications. This is a crucial feature for the construction of complex molecular architectures.[9]

The following diagram illustrates the general reactivity of a polyhalogenated pyridine in common cross-coupling reactions.

Caption: Reactivity of this compound in cross-coupling reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly published. However, the following generalized procedures are based on established methods for the synthesis and manipulation of similar halogenated pyridines and can be adapted by skilled chemists.[10][11][12]

General Procedure for the Synthesis of Halogenated Pyridines

The synthesis of polyhalogenated pyridines often involves a diazotization-halogenation sequence (Sandmeyer or Schiemann-type reactions) from an aminopyridine precursor, or through directed ortho-metalation followed by quenching with an electrophilic halogen source.

Illustrative Synthesis Workflow:

Caption: A generalized synthetic workflow for preparing polyhalogenated pyridines.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki cross-coupling reaction, which is a common application for halogenated pyridines.

Materials:

-

This compound (or other halopyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[13] The ability to selectively introduce different substituents at the iodine, bromine, and fluorine positions of this compound allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14] The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs.[1] In materials science, these compounds can be used to synthesize novel organic semiconductors, ligands for metal complexes, and functional polymers.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 3. 2-Bromo-5-fluoro-4-iodopyridine [myskinrecipes.com]

- 4. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-iodopyridine

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Bromo-4-fluoro-2-iodopyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The proposed synthesis leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound commences with the commercially available 5-Bromo-4-fluoropyridin-2-amine .[1][2] This starting material undergoes a two-step, one-pot transformation. The first step is the diazotization of the primary amino group using sodium nitrite in an acidic medium to form an in situ diazonium salt. In the second step, this highly reactive intermediate is subjected to an iodination reaction upon treatment with potassium iodide to yield the desired product. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, including halogens, through the displacement of a diazonium salt.[3][4][5][6]

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the diazotization and iodination of substituted aminopyridines. Optimization may be required to achieve the highest yield and purity for this specific substrate.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade |

| 5-Bromo-4-fluoropyridin-2-amine | 191.00 | ≥98% |

| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent, ≥97% |

| Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% |

| Potassium Iodide (KI) | 166.00 | ACS Reagent, ≥99% |

| Dichloromethane (CH₂Cl₂) | 84.93 | HPLC Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous Solution |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥97% |

| Deionized Water | 18.02 | - |

2.2. Step-by-Step Synthesis Procedure

Step 1: Diazotization of 5-Bromo-4-fluoropyridin-2-amine

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Bromo-4-fluoropyridin-2-amine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled solution of concentrated sulfuric acid (3.0 eq) in deionized water, ensuring the internal temperature is maintained below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature between 0 °C and 5 °C during this addition to prevent the premature decomposition of the diazonium salt.

-

After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The solution should be used immediately in the subsequent step.

Step 2: Iodination

-

In a separate 500 mL flask, dissolve potassium iodide (1.5 eq) in deionized water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

To ensure the complete decomposition of the diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis.

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Purity |

| 5-Bromo-4-fluoropyridin-2-amine | 191.00[2] | 1.0 eq | ≥98%[1][2] |

| Sodium Nitrite | 69.00 | 1.2 eq | ≥97% |

| Sulfuric Acid | 98.08 | 3.0 eq | 95-98% |

| Potassium Iodide | 166.00 | 1.5 eq | ≥99% |

| This compound | 301.89 | Product | >95% (Post-purification) |

Note: The yield for this specific synthesis is not reported in the provided search results and would need to be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diazonium Salts: Potentially explosive, especially when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at low temperatures at all times.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

Nitrogen Evolution: The reaction produces nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

This guide outlines a robust and detailed procedure for the synthesis of this compound. Adherence to the experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-iodopyridine, bearing the Chemical Abstracts Service (CAS) registry number 1260669-95-1, is a key halogenated pyridine derivative.[1][2] This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization. The presence of bromine, fluorine, and iodine atoms at distinct positions on the pyridine ring offers multiple reactive handles for advanced organic synthesis, particularly in the construction of complex, polysubstituted pyridine cores for novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Reference |

| CAS Number | 1260669-95-1 | [1][2] |

| Molecular Formula | C5H2BrFIN | [3] |

| Molecular Weight | 301.88 g/mol | [3] |

| Appearance | Off-White to Light Yellow Solid | N/A |

| Purity | ≥97% | [4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [5] |

Note: Some physical properties such as melting and boiling points are not consistently reported and should be determined experimentally.

Synthesis

Reactivity and Applications in Organic Synthesis

The strategic placement of three different halogen atoms on the pyridine ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution. This reactivity profile enables the sequential introduction of various substituents onto the pyridine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[8] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling at the 2-position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups while leaving the bromo and fluoro substituents intact for subsequent transformations.

This protocol is a generalized procedure adapted from similar reactions and should be optimized for specific substrates.[9][10]

Reaction:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

The crude product is then purified by flash column chromatography.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization, providing access to a wide array of complex polysubstituted pyridines. The high reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an ideal starting point for the synthesis of novel compounds with potential biological activity. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

Workflow and Pathway Diagrams

A generalized synthetic workflow for this compound.

Sequential functionalization pathway of this compound.

References

- 1. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1805937-19-2|5-Bromo-2-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Halogenated Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-4-fluoro-2-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct experimental data on this specific isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource for researchers.

Molecular Structure and Properties

This compound is a polysubstituted pyridine ring with the chemical formula C₅H₂BrFIN. The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine core imparts distinct reactivity to each position, making it a highly versatile building block for the synthesis of complex molecules.

Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 1805937-19-2 |

| Molecular Formula | C₅H₂BrFIN |

| Molecular Weight | 301.88 g/mol |

| SMILES | IC1C(Br)=CN=C(F)C=1 |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Data sourced from commercial supplier information.[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis starts from a suitable bromofluoropyridine precursor. The key steps would likely involve a directed ortho-metalation followed by iodination.

Starting Material: 2-bromo-4-fluoropyridine

Step 1: Lithiation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-4-fluoropyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to the reaction mixture.

-

Stir the mixture at -78°C for a specified time to allow for the deprotonation at the C3 position.

Step 2: Iodination

-

To the reaction mixture from Step 1, slowly add a solution of iodine (I₂) in anhydrous THF.

-

Allow the reaction to proceed at -78°C and then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are crucial intermediates in the pharmaceutical industry due to their utility in a variety of cross-coupling reactions. The distinct reactivity of the C-Br, C-F, and C-I bonds in this compound allows for selective functionalization.

-

Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to build complex molecular architectures.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, providing a route to introduce nitrogen, oxygen, or sulfur-containing functional groups.

-

Medicinal Chemistry: Pyridine derivatives are prevalent in many active pharmaceutical ingredients (APIs). The ability to selectively functionalize this compound makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Below is a diagram illustrating the potential synthetic utility of this compound in cross-coupling reactions.

Caption: Potential cross-coupling reactions of this compound.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound.

Caption: A logical workflow for the synthesis and functionalization of this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising and versatile building block for organic synthesis and drug discovery. Its unique arrangement of three different halogens on a pyridine ring offers a platform for selective and diverse chemical modifications. While detailed experimental data for this specific isomer is still emerging, the established chemistry of related halogenated pyridines provides a strong foundation for its application in the development of novel chemical entities. This guide serves as a valuable resource for researchers looking to explore the potential of this intriguing molecule.

References

Technical Guide: Spectroscopic Profile of 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data for 5-Bromo-4-fluoro-2-iodopyridine is limited. The data presented in this document is predicted based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Structure

The chemical structure and atom numbering for this compound are presented below. This numbering is used for the assignment of predicted NMR signals.

Structure of this compound with atom numbering.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet (d) | ~ 5.0 | 1H | H-6 |

| ~ 7.6 - 7.8 | Doublet (d) | ~ 2.0 | 1H | H-3 |

Note: The chemical shifts are estimates. The multiplicity of H-6 is predicted as a doublet due to coupling with H-3, and H-3 is a doublet due to coupling with H-6. Further coupling to the fluorine at position 4 might be observed.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155-160 (d, J ≈ 250 Hz) | C-4 |

| ~ 150-155 | C-6 |

| ~ 140-145 | C-2 |

| ~ 125-130 (d, J ≈ 20 Hz) | C-5 |

| ~ 120-125 (d, J ≈ 5 Hz) | C-3 |

Note: The chemical shifts are approximate. Carbons C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Singlet or complex multiplet |

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling with the aromatic protons.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: EI)

| m/z | Assignment |

| ~ 301/303 | [M]⁺ (Molecular ion) |

| ~ 174/176 | [M - I]⁺ |

| ~ 222 | [M - Br]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns for fragments containing bromine.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.

-

3.2 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on a pyridine core allows for a range of selective and sequential functionalization reactions. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic insights are presented to enable its effective use in complex molecule synthesis.

Introduction

Polyhalogenated pyridines are invaluable synthons in the development of novel pharmaceuticals and functional materials. The differential reactivity of carbon-halogen bonds provides a powerful tool for regioselective synthesis, allowing for the controlled and stepwise introduction of various substituents. This compound is a prime example of such a versatile building block, offering three distinct reaction sites that can be addressed with high selectivity.

The core of its reactivity lies in the established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl >> C-F.[1][2][3][4] This intrinsic property allows for the selective functionalization of the C-I bond at the 2-position, followed by reaction at the C-Br bond at the 5-position, while the C-F bond at the 4-position typically remains intact under these conditions. The fluorine substituent, however, activates the 4-position for nucleophilic aromatic substitution (SNAr). This guide will explore these reactivities in detail.

Synthesis of this compound

A hypothetical synthetic workflow is depicted below:

References

- 1. reddit.com [reddit.com]

- 2. thestudentroom.co.uk [thestudentroom.co.uk]

- 3. quora.com [quora.com]

- 4. Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com [chegg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 5-Bromo-4-fluoro-2-iodopyridine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally similar halogenated pyridines and general principles of chemical stability and handling.

Core Stability and Recommended Storage

Recommended Storage Conditions

Based on data for analogous compounds, the following storage conditions are recommended to maximize the shelf life of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and potential side reactions. |

| For long-term storage, -20°C may be considered.[1] | Further reduces the rate of decomposition. | |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[2] | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Store in a dark place or in an amber vial[2][3] | Protects against photolytic degradation. |

| Container | Tightly sealed, appropriate for chemical storage. | Prevents contamination and exposure to air and moisture. |

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, it is crucial to avoid storing this compound with the following:

-

Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

-

Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.

-

Heat and Sources of Ignition: While not highly flammable, avoiding high temperatures is crucial for stability.

-

Moisture: Can lead to hydrolysis or other degradation pathways.

Experimental Protocols for Stability Assessment

A systematic approach is necessary to determine the stability of this compound under specific laboratory or process conditions. The following is a generalized protocol that can be adapted for this purpose.

Preliminary Stability Test

Objective: To quickly assess the stability of the compound under typical laboratory conditions.

Methodology:

-

Prepare two samples of this compound from the same batch.

-

Analyze the "basal sample" immediately under optimal conditions (e.g., fresh solvent, immediate analysis by HPLC or GC) to determine its initial purity and impurity profile.

-

Store the "test sample" under the desired experimental conditions (e.g., at room temperature on the benchtop, in a specific solvent) for a defined period (e.g., 24, 48, or 72 hours).

-

After the storage period, analyze the test sample using the same analytical method as the basal sample.

-

Compare the purity and impurity profiles of the two samples. A significant decrease in purity or the appearance of new impurity peaks in the test sample indicates potential instability under the tested conditions.

Comprehensive Stability Study

Objective: To determine the degradation kinetics and define the shelf life of the compound under specific storage conditions.

Methodology:

-

Prepare multiple samples of this compound from the same batch.

-

Establish the initial purity and impurity profile by analyzing a set of samples at time zero.

-

Store the remaining samples under various controlled conditions (e.g., different temperatures, humidity levels, light exposures).

-

At predetermined time intervals (e.g., 1 week, 1 month, 3 months), withdraw samples from each storage condition.

-

Analyze the withdrawn samples using a validated stability-indicating analytical method (e.g., HPLC with UV detection).

-

Quantify the amount of this compound remaining and any major degradation products.

-

Plot the concentration of the parent compound against time for each condition to determine the degradation rate and order of reaction.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows for the handling and stability testing of this compound.

Caption: Recommended workflow for receiving, storing, and handling this compound.

Caption: Experimental workflow for a comprehensive stability study of this compound.

Conclusion

While specific stability data for this compound is not extensively published, by adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important chemical intermediate. The provided experimental protocols offer a framework for generating in-house stability data to support research and development activities. It is strongly recommended that users perform their own stability assessments to qualify the compound for its intended use.

References

Navigating the Synthesis and Application of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, polysubstituted pyridines represent a critical class of heterocycles due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability, synthetic strategies, and potential applications of the highly functionalized building block, 5-Bromo-4-fluoro-2-iodopyridine, and its closely related isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Commercial Availability of Related Isomers

While direct commercial sources for this compound are not readily identifiable, several of its structural isomers are available from various chemical suppliers. This availability offers researchers alternative starting materials or scaffolds for their synthetic endeavors. The table below summarizes the key information for these related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| 5-Bromo-2-fluoro-4-iodopyridine | 1805937-19-2 | C₅H₂BrFIN | 301.88 | BLD Pharm[1], Sigma-Aldrich |

| 2-Bromo-5-fluoro-4-iodopyridine | 1061357-89-8 | C₅H₂BrFIN | 301.88 | Moldb[2], United States Biological[3] |

| 3-Bromo-2-fluoro-4-iodopyridine | 884494-52-4 | C₅H₂BrFIN | 301.88 | Fisher Scientific[4] |

| 2-Bromo-4-fluoropyridine | 357927-50-5 | C₅H₃BrFN | 175.99 | Sigma-Aldrich, Ossila[5] |

| 5-Bromo-2-iodopyridine | 223463-13-6 | C₅H₃BrIN | 283.89 | Sigma-Aldrich[6], Thermo Scientific Chemicals[7] |

Synthetic Strategies for Polysubstituted Pyridines

The synthesis of highly substituted pyridines, such as this compound, often requires a multi-step approach involving the construction of the pyridine ring followed by sequential functionalization. Alternatively, a pre-functionalized pyridine core can be further elaborated.

Proposed Synthetic Pathway for this compound

Given the lack of a directly reported synthesis, a plausible route can be devised starting from a more accessible precursor, such as 2-amino-4-fluoropyridine. The proposed pathway involves three key transformations: bromination, diazotization, and iodination via a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps outlined in the proposed synthetic pathway. These should be considered as a starting point and may require optimization for the specific substrate.

1. Bromination of 2-Amino-4-fluoropyridine:

-

Materials: 2-Amino-4-fluoropyridine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: To a solution of 2-Amino-4-fluoropyridine in acetonitrile, N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-Amino-5-bromo-4-fluoropyridine. A similar procedure has been reported for the bromination of 2-aminopyridine.[8]

2. Diazotization and Iodination (Sandmeyer-type Reaction):

-

Materials: 2-Amino-5-bromo-4-fluoropyridine, Sodium Nitrite (NaNO₂), a strong acid (e.g., H₂SO₄ or HCl), Potassium Iodide (KI).

-

Procedure: The 2-Amino-5-bromo-4-fluoropyridine is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This is a standard procedure for diazotization.[9][10] Subsequently, a solution of potassium iodide is added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords the final product, this compound. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[9][10][11]

Potential Applications in Drug Discovery

Halogenated pyridines are versatile building blocks in medicinal chemistry. The presence of multiple halogen atoms with distinct reactivities (I > Br > F in terms of leaving group ability in metal-catalyzed cross-coupling reactions) allows for selective and sequential functionalization.

Role as Kinase Inhibitors:

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity. Derivatives of bromo-fluoro-pyridines could potentially be developed as inhibitors of various kinases implicated in diseases such as cancer.

Caption: General kinase signaling pathway and potential inhibition by a pyridine derivative.

The workflow for identifying and developing such inhibitors typically involves several stages, from initial library synthesis to advanced clinical trials.

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

While this compound is not a stock chemical, its synthesis appears feasible through established organic chemistry methodologies. The availability of its isomers provides immediate avenues for research. The inherent chemical functionalities of such polysubstituted pyridines make them highly attractive scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide serves to equip researchers with the foundational knowledge to explore the potential of this and related compounds in their drug discovery programs.

References

- 1. 1805937-19-2|5-Bromo-2-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]

- 2. 1061357-89-8 | 2-Bromo-5-fluoro-4-iodopyridine - Moldb [moldb.com]

- 3. usbio.net [usbio.net]

- 4. Chemscene ChemScene | 3-Bromo-2-fluoro-4-iodopyridine | 5G | CS-0041091 | Fisher Scientific [fishersci.com]

- 5. ossila.com [ossila.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. L19610.14 [thermofisher.com]

- 8. ijssst.info [ijssst.info]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

The Dawn of Precision: A Technical Guide to the Discovery and Characterization of Novel Bromo-Fluoro-Iodopyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of multiple, distinct halogen atoms onto a pyridine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide delves into the discovery, synthesis, and characterization of novel bromo-fluoro-iodopyridine isomers, a class of compounds with significant potential in medicinal chemistry and materials science. By presenting a composite of established methodologies and representative data, this document aims to provide a comprehensive resource for researchers engaged in the design and synthesis of complex heterocyclic compounds.

Core Concepts and Synthetic Strategies

The synthesis of polyhalogenated pyridines, particularly those with a mixed-halogen substitution pattern, presents unique challenges due to the directing effects of both the ring nitrogen and the existing halogen substituents. Recent advancements have focused on regioselective synthesis methodologies that allow for the precise installation of bromine, fluorine, and iodine atoms at specific positions on the pyridine ring.

Key synthetic approaches include:

-

Halogen Dance Reactions: These reactions involve the base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position, often enabling the synthesis of isomers that are difficult to access through direct halogenation.

-

Directed Ortho-Metalation (DoM): The use of directing groups to facilitate metalation at a specific position, followed by quenching with an electrophilic halogen source, provides a powerful tool for regioselective functionalization.

-

Nucleophilic Aromatic Substitution (SNA_r): The inherent electron-deficient nature of the pyridine ring, further enhanced by the presence of halogens, allows for nucleophilic substitution reactions to introduce additional halogen atoms.

-

Synthesis from Halogenated Precursors: Building the pyridine ring from acyclic, pre-halogenated precursors offers a versatile route to complex substitution patterns.

Case Study: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

As a representative example, the synthesis of 3-bromo-2-fluoro-4-iodopyridine can be achieved from 3-bromo-2-fluoropyridine. This transformation highlights a common strategy involving the introduction of an iodine atom onto a pre-existing bromo-fluoro-pyridine scaffold.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a novel bromo-fluoro-iodopyridine isomer.

Caption: Generalized workflow for the synthesis and characterization of bromo-fluoro-iodopyridine isomers.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and target isomers.

Protocol 1: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

This protocol is based on the lithiation of 3-bromo-2-fluoropyridine followed by iodination.

Materials:

-

3-Bromo-2-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of LDA: To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-2-fluoro-4-iodopyridine.

Protocol 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.[1]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to determine the accurate mass and confirm the elemental composition.

Infrared (IR) Spectroscopy: [2]

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr).[1][2]

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1][2]

Data Presentation

The following tables summarize representative quantitative data for a hypothetical novel bromo-fluoro-iodopyridine isomer.

Table 1: Synthesis and Physicochemical Properties

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |

| Isomer X | 3-Bromo-2-fluoro-4-iodopyridine | C₅H₂BrFIN | 301.88 | 75 | 88-90 | White to off-white solid |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 | d | 4.8 | 1H | H-6 |

| 7.50 | dd | 4.8, 1.2 | 1H | H-5 |

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 160.2 (d, J = 240 Hz) | C-2 |

| 151.8 | C-6 |

| 142.5 | C-5 |

| 115.7 | C-3 |

| 92.3 | C-4 |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Measured m/z |

| ESI+ | [M+H]⁺ 302.8856 | 302.8859 |

Signaling Pathways and Logical Relationships

The strategic placement of different halogens on the pyridine ring can be visualized as a decision tree, where each step in the synthesis opens up new avenues for functionalization.

Caption: Synthetic pathways to bromo-fluoro-iodopyridine isomers.

Conclusion

The discovery and development of novel bromo-fluoro-iodopyridine isomers represent a significant advancement in synthetic and medicinal chemistry. The ability to precisely control the substitution pattern of these halogens allows for the fine-tuning of molecular properties, opening up new avenues for the design of next-generation pharmaceuticals and functional materials. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling reactions of 5-Bromo-4-fluoro-2-iodopyridine. This versatile building block offers multiple reaction sites, enabling the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Principle of Regioselectivity

The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This hierarchy is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage.

By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to achieve highly regioselective coupling at the more reactive 2-position (C-I bond), leaving the 5-position (C-Br bond) intact for subsequent transformations. This stepwise functionalization allows for the controlled and predictable synthesis of di- and tri-substituted pyridine scaffolds.

Diagram of the regioselective cross-coupling principle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. By employing appropriate catalytic systems, selective coupling at the 2-position can be achieved with high efficiency.

Data Presentation: Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C-2 position of dihalopyridines, which can be adapted for this compound.

| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 8 | 90-98 |

| PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ (2.0) | DMF | 90 | 12 | 88-96 |

| Pd(PPh₃)₄ (5) | PPh₃ (as ligand) | Na₂CO₃ (2.0) | Dioxane/H₂O | 80 | 16 | 85-95 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Reaction Conditions and Yields for Selective Sonogashira Coupling

The following table outlines representative conditions for the selective Sonogashira coupling at the C-2 position.

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | THF | Room Temp | 16 | 85-95 |

| PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.0) | DMF | 60 | 6 | 80-90 |

| Pd(P(t-Bu)₃)₂ (2) | None (Copper-free) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 75-85 |

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a general procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 5 mol%)

-

Base (e.g., Et₃N, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF)

-

Inert gas (Argon or Nitrogen)

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a versatile trihalogenated building block crucial in the synthesis of complex molecules for the pharmaceutical and materials science industries. The presence of three different halogen atoms at distinct positions on the pyridine ring allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the functionalization of such polyhalogenated heterocycles.[1]

This document provides detailed protocols and application notes for the regioselective Suzuki coupling of this compound, focusing on the selective reaction at the highly reactive C-I bond. The protocols are based on established methodologies for similar polyhalogenated pyridines and provide a robust starting point for optimization.[1][2]

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyridines is primarily dictated by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl > C-F.[1][2] For this compound, this differential reactivity allows for highly selective functionalization at the 2-position (C-I bond) under carefully controlled conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.

Experimental Protocols

The following protocols outline general procedures for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids.

Protocol 1: Selective Suzuki Coupling at the 2-Position

This protocol is designed for the selective coupling at the C-I bond.

Reaction Scheme:

Caption: Suzuki coupling of this compound.

Materials:

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material.[1] |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂ with a ligand.[2][3] |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 | The choice of base can influence reaction rate and yield.[4][5] |

| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 v/v).[1][5] |

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[1]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-4-fluoropyridine.

Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[6]

Materials:

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.2 | - |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.05 (5 mol%) | - |

| Base (e.g., K₂CO₃) | Activates Boronic Acid | 2.0 | - |

| Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | Reaction Medium | - | Use a microwave-safe reaction vial. |

Procedure:

-

Setup: In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).[6]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1, 5 mL).[6]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[6]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for Suzuki couplings of di- and trihalogenated pyridines, which can be used as a starting point for the optimization of reactions with this compound.

| Starting Material | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-iodopyridine | Arylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-16 | ~70-90 (estimated)[1] |

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | - | 83[3] |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | >15 | Moderate to Good[5] |

| 2,6-dichloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | -[4] |

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and reaction scale.[1]

Logical Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle.

Caption: A typical experimental workflow for Suzuki coupling.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The protocols and data presented provide a comprehensive guide for the selective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can achieve site-selective functionalization, opening avenues for the synthesis of novel and complex molecules for drug discovery and materials science. The provided conditions serve as a robust starting point, and further optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1][3] For dihalogenated substrates like 5-Bromo-4-fluoro-2-iodopyridine, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for regioselective coupling. The C-I bond is substantially more reactive than the C-Br bond, enabling the selective synthesis of 2-alkynyl-5-bromo-4-fluoropyridines.[3][4] These products are valuable intermediates in medicinal chemistry, serving as scaffolds for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.[5][6][7]

Reaction Principle and Regioselectivity

The Sonogashira coupling of this compound with a terminal alkyne proceeds selectively at the 2-position due to the higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed cycle.[3][4] The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][4] The amine base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1] Running the reaction at or near room temperature is crucial for maximizing selectivity for the iodide position.[4]

Experimental Protocols

General Protocol for Selective Mono-alkynylation of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)[1][4]

-

Copper(I) iodide (CuI) (0.05-0.1 equiv)[4]

-

Anhydrous and degassed Triethylamine (Et₃N)

-

Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure anaerobic conditions.

-

Add the anhydrous and degassed solvent (THF or DMF) followed by triethylamine via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-bromo-4-fluoropyridine.

Data Presentation: Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for the selective Sonogashira coupling at the C-I bond.

| Parameter | Recommended Condition | Purpose / Comment |

| Substrate | This compound | Dihalogenated pyridine with differential reactivity. |

| Alkyne | Terminal Alkyne (1.1-1.2 equiv) | The coupling partner. A slight excess is used. |

| Pd Catalyst | Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.025 equiv) | Common and effective catalysts for this transformation.[4][8] |

| Cu(I) Co-catalyst | CuI (0.05-0.1 equiv) | Increases reaction rate; minimize to reduce homocoupling.[4] |

| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv) | Acts as a base and often as a co-solvent.[1][4] |

| Solvent | THF, DMF, or Et₃N | Anhydrous and degassed solvents are critical.[4] |

| Temperature | Room Temperature | Favors selective reaction at the C-I bond.[3][4] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and alkyne homocoupling.[4] |

| Reaction Time | 2-16 hours | Monitored by TLC or LC-MS. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Di-alkynylation Product | High reaction temperature. | Maintain the reaction at or near room temperature to ensure selectivity for the C-I bond.[4] |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; high concentration of Cu(I) co-catalyst. | Ensure rigorous degassing of all reagents and maintain a positive pressure of inert gas. Reduce the amount of CuI or consider copper-free conditions.[4] |

| Formation of Palladium Black | Catalyst decomposition due to oxygen or impurities. | Use high-purity, anhydrous, and degassed solvents and reagents. Ensure a strictly inert atmosphere.[4] |

| Low or No Conversion | Inactive catalyst; insufficient degassing; sub-optimal temperature. | Use a fresh source of catalyst. Ensure all reagents and the reaction vessel are thoroughly degassed. Gentle heating may be required in some cases, but this can reduce selectivity.[4] |

Visualizations

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery, where the aminopyridine scaffold is a prevalent structural motif in a vast array of therapeutic agents. The substrate, 5-Bromo-4-fluoro-2-iodopyridine, is a highly functionalized building block offering multiple sites for synthetic elaboration. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium catalysis allows for highly regioselective transformations. These application notes provide detailed protocols for the selective Buchwald-Hartwig amination at the C-2 iodo position of this compound, a critical step for the synthesis of complex substituted pyridines.

Principle of Regioselectivity

The success of a selective amination on a polyhalogenated pyridine hinges on the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the C-X bond to the Pd(0) center is the initial and selectivity-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, leading to a general reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-coupling reactions. Consequently, for this compound, the Buchwald-Hartwig amination is expected to proceed with high selectivity at the most labile C-I bond at the 2-position, leaving the C-Br and C-F bonds intact for subsequent functionalization.

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Buchwald-Hartwig amination of various halopyridines, which serve as a guide for the selective amination of this compound. Optimization may be required for specific amine coupling partners.

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-110 | 12-24 | 75-95 | A robust system for a wide range of amines. |

| Pd₂(dba)₃ (1-3) | BINAP (2-6) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 8-18 | 80-98 | Stronger base, suitable for less reactive amines. |

| Pd(OAc)₂ (5-10) | BINAP (10-20) | K₂CO₃ (2.0-3.5) | Dioxane or DMF | 100-140 (Microwave) | 0.5-1.0 | 70-90 | Microwave conditions can drastically reduce reaction times.[2] |

Experimental Protocols

The following protocols provide detailed methodologies for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: Conventional Heating with Pd(OAc)₂/Xantphos

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

-

Xantphos (6 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous Toluene (0.1-0.2 M)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, Cesium Carbonate, Palladium(II) Acetate, and Xantphos.

-